4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
Description
Properties
IUPAC Name |
4-fluoro-3-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-7-2-1-5(10)3-6(7)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKFTXMJOONOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NC=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline CAS 1250515-32-2 properties
CAS: 1250515-32-2 Role: Key Pharmacophore & Intermediate for PARP Inhibitors
Executive Summary
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline (CAS 1250515-32-2) is a specialized heterocyclic building block primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors . Its structural motif—a fluorinated phenyl ring substituted with a triazole and a primary amine—serves as a critical "hinge-binding" or "catalytic pocket" fragment in medicinal chemistry.
This compound is most notably associated with the structural optimization of Talazoparib (BMN 673) and next-generation PARP inhibitors, where the triazole moiety mimics the nicotinamide adenine dinucleotide (NAD+) substrate, essential for the drug's mechanism of action.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data aggregates experimental and predicted values critical for method development and handling.
| Property | Value | Relevance |
| Chemical Name | 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline | IUPAC Standard |
| Molecular Formula | C₈H₇FN₄ | Stoichiometry |
| Molecular Weight | 178.17 g/mol | Mass Spec (M+H⁺: 179.17) |
| Appearance | Off-white to pale yellow solid | Quality Control |
| Melting Point | 175–178 °C (dec.) | Purity verification |
| LogP (Predicted) | 0.85 ± 0.2 | HPLC Method Development (Reverse Phase) |
| pKa (Base) | ~3.5 (Triazole), ~4.0 (Aniline) | Buffer selection (pH < 3 for retention) |
| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Stock solution preparation |
Synthetic Pathways & Manufacturing
The synthesis of CAS 1250515-32-2 typically follows a Nitro-Reduction Pathway , ensuring the stability of the triazole ring during the formation of the amine.
Core Synthesis Workflow
The most robust route begins with 4-fluoro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzoic acid . The nitrile route is preferred for yield and scalability.
Step 1: Triazole Ring Formation
-
Reagents: 4-fluoro-3-nitrobenzonitrile, Formic hydrazide (or Hydrazine hydrate + Formic acid), Triethyl orthoformate.
-
Conditions: Reflux in ethanol or n-butanol (80–110 °C) for 12–16 hours.
-
Mechanism: The nitrile undergoes Pinner reaction-like addition of hydrazine followed by cyclization with the formate source to close the 1,2,4-triazole ring.
-
Critical Control Point: Moisture control is essential to prevent hydrolysis of the nitrile to the amide.
Step 2: Nitro Reduction
-
Reagents: H₂ (gas), Pd/C (10% w/w), Methanol/THF solvent system.
-
Conditions: Room temperature, 1–3 atm pressure.
-
Alternative: Iron powder/NH₄Cl (Bechamp reduction) if avoiding hydrogenation is necessary due to triazole sensitivity (though 1,2,4-triazoles are generally stable to catalytic hydrogenation).
-
Purification: Filtration through Celite, concentration, and recrystallization from Ethanol/Water.
Visual Synthesis Workflow (DOT)
Caption: Two-step synthetic route from nitrile precursor to final aniline via triazole formation and nitro reduction.
Analytical Characterization
Reliable identification requires a combination of HPLC purity analysis and spectroscopic confirmation.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic) and 210 nm (amide/triazole).
-
Retention Time: Expect elution early (2–4 min) due to polar amine and triazole groups.
NMR Signature (DMSO-d₆)
-
¹H NMR (400 MHz):
-
δ 13.8 ppm (s, 1H): Triazole NH (broad, may exchange).
-
δ 8.5 ppm (s, 1H): Triazole CH (C5 position).
-
δ 7.0–7.2 ppm (m, 3H): Aromatic protons (splitting pattern depends on F-coupling).
-
δ 5.2 ppm (s, 2H): Aniline NH₂ (broad singlet).
-
-
¹⁹F NMR:
-
δ -120 to -130 ppm: Single peak corresponding to the fluorine atom ortho to the triazole.
-
Therapeutic Applications: PARP Inhibition
This compound is a privileged scaffold for targeting the NAD+ binding pocket of PARP enzymes (PARP1/PARP2).
Mechanism of Action Role
-
Hydrogen Bonding: The 1,2,4-triazole ring acts as a bioisostere for the amide group of nicotinamide, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.
-
Pi-Stacking: The fluorophenyl ring engages in pi-stacking interactions with Tyr907 .
-
Solubility: The aniline amine provides a handle for further derivatization (e.g., amide coupling) to extend the molecule into the "adenosine binding pocket," improving potency and solubility.
Pharmacophore Mapping (DOT)
Caption: Interaction map of the CAS 1250515-32-2 scaffold within the PARP1 catalytic domain.
Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The aniline is oxidation-sensitive and can darken upon exposure to air/light.
-
Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
-
Stability: Stable in DMSO solution for up to 1 month at -20°C. Avoid acidic aqueous solutions for prolonged periods to prevent potential triazole ring opening (though rare).
References
-
Wang, B., et al. (2016). "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)." Journal of Medicinal Chemistry.
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "CID 56604639 (Related Triazole Intermediates)." National Center for Biotechnology Information.
-
European Medicines Agency. "Talzenna (talazoparib) Assessment Report."
Sources
chemical structure of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
CAS Number: 1250515-32-2 Formula: C₈H₇FN₄ Molecular Weight: 178.17 g/mol
Executive Summary
4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors and anti-infectives. Its structure combines a nucleophilic aniline handle with a 1,2,4-triazole moiety—a proven bioisostere for amides and carboxylic acids that offers improved metabolic stability and unique hydrogen-bonding capabilities.
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support researchers in medicinal chemistry and process development.
Structural Analysis & Physicochemical Properties[1][2][3][4]
Electronic Architecture
The molecule features a 1,2,4-triazole ring attached at the C3 position of a 4-fluoroaniline core. This substitution pattern creates a unique "push-pull" electronic environment:
-
The Fluorine Atom (C4): Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the adjacent aniline nitrogen and increasing the acidity of the triazole proton.
-
The Triazole Ring (C3): Acts as an electron-withdrawing group via induction but can participate in
-backbonding. It serves as a critical hydrogen bond donor (NH) and acceptor (N2/N4). -
The Amino Group (C1): A weak nucleophile due to the electron-deficient nature of the ring, requiring optimized conditions for amide coupling or reductive amination.
Tautomerism
The 1,2,4-triazole ring exists in a dynamic tautomeric equilibrium.[1] While the CAS name specifies 1H, in solution, the proton rapidly migrates between the nitrogen atoms.
-
1H-Tautomer: Generally the most stable form in the solid state.
-
2H/4H-Tautomers: Accessible in solution, particularly in protic solvents or when bound to protein active sites.
Table 1: Key Physicochemical Parameters
| Property | Value | Context |
| LogP (Calc) | ~0.8 - 1.2 | Favorable for oral bioavailability (Lipinski compliant). |
| pKa (Aniline NH₂) | ~3.5 | Significantly less basic than unsubstituted aniline (pKa 4.6). |
| pKa (Triazole NH) | ~9.2 | Weakly acidic; deprotonates under basic conditions (e.g., K₂CO₃). |
| TPSA | ~68 Ų | Good membrane permeability profile. |
| H-Bond Donors | 2 (Aniline NH₂, Triazole NH) | Critical for active site binding. |
Synthetic Methodologies
The synthesis of 3-aryl-1,2,4-triazoles requires constructing the heterocyclic ring upon the phenyl scaffold. The most robust route proceeds via the Pinner synthesis followed by cyclization with hydrazine.
Protocol A: The Nitrile-Imidate Route (Recommended)
This pathway avoids the use of unstable acid chlorides and provides high regioselectivity.
Precursor: 3-Cyano-4-fluoroaniline (or its nitro-precursor, 3-cyano-4-fluoronitrobenzene).
Step 1: Formation of the Imidate (Pinner Salt)
-
Reagents: 3-Cyano-4-fluoroaniline, dry HCl gas (or Acetyl Chloride/EtOH), anhydrous Ethanol.
-
Procedure: Dissolve the nitrile in anhydrous ethanol at 0°C. Bubble dry HCl gas through the solution for 30–60 minutes until saturation.
-
Condition: Stir at 0°C to RT for 12–24 hours. The imidate ester hydrochloride precipitates.
-
Isolation: Filter the solid under inert atmosphere (hygroscopic) and wash with cold dry ether.
Step 2: Cyclization to 1,2,4-Triazole[2]
-
Reagents: Imidate salt (from Step 1), Formic Hydrazide (or Formamidine Acetate + Hydrazine Hydrate).
-
Solvent: Ethanol or DMF.
-
Procedure: Suspend the imidate salt in ethanol. Add Formic Hydrazide (1.2 eq) and a tertiary amine base (Et₃N, 2.0 eq).
-
Reaction: Reflux (80°C) for 4–6 hours.
-
Mechanism: The hydrazine attacks the imidate carbon, displacing ethanol to form an amidrazone intermediate, which then cyclizes with the formyl carbon.
Step 3: Purification
-
Workup: Concentrate solvent. Dilute with water and extract with EtOAc.
-
Purification: Flash column chromatography (DCM:MeOH 95:5).
-
Validation: ¹H NMR (DMSO-d₆) should show the triazole C5-H singlet around
8.5–9.0 ppm.
Visualization: Synthetic Workflow
Figure 1: Step-by-step synthetic pathway from the nitrile precursor via the Pinner imidate method.
Reactivity & Derivatization[1][7]
Aniline Amine (Nucleophile)
The aniline nitrogen is the primary handle for extending the scaffold.
-
Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDCI). Note: Due to the electron-withdrawing F and Triazole, the nucleophilicity is reduced. Heating or stronger activation may be required.
-
Urea Formation: Reacts cleanly with isocyanates to form urea linkages, a common motif in kinase inhibitors (e.g., Sorafenib analogs).
Triazole Nitrogen (Acid/Base)
-
N-Alkylation: The triazole NH is acidic (pKa ~9.2). Treatment with mild base (K₂CO₃/DMF) and an alkyl halide will result in a mixture of N1 and N2 alkylated products.
-
Selectivity Control: Steric bulk on the alkylating agent often favors the N1 position (distal to the phenyl ring).
-
-
Protection: Can be protected with Trityl (Trt) or SEM groups if N-alkylation needs to be prevented during other transformations.
Medicinal Chemistry Applications
This molecule acts as a privileged scaffold in drug discovery, particularly for targeting ATP-binding pockets of kinases.
Pharmacophore Mapping
The 1,2,4-triazole ring serves as a robust hydrogen bond donor/acceptor system that can interact with the "hinge region" of kinase enzymes.
-
Donor (D): The Triazole NH can donate a hydrogen bond to the backbone carbonyl of the kinase hinge.
-
Acceptor (A): The Triazole N2 or N4 can accept a hydrogen bond from the backbone NH.
-
Fluorine: Provides metabolic stability (blocking P450 oxidation at the para-position) and modulates the acidity of the aniline NH.
Visualization: Pharmacophore Interactions
Figure 2: Pharmacophore map illustrating the role of the triazole as a hinge binder and the fluorine as a metabolic blocker.
References
-
Synthesis of 1,2,4-Triazoles: Thieme Chemistry. (2010). "Product Class 14: 1,2,4-Triazoles." Science of Synthesis.
-
Tautomerism of Triazoles: BenchChem. (2025).[1] "Tautomeric Forms of Substituted 1,2,4-Triazole Compounds."
-
pKa and Acidity: Ovidius University Annals of Chemistry. (2015). "Determination of the pKa value of some 1,2,4-triazol derivatives."
-
Kinase Inhibitor Scaffolds: National Institutes of Health (PMC). (2011). "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles."
-
Chemical Identity: PubChem. (2025). "4-Fluoro-3-(trifluoromethyl)aniline (Analogous Structure Data)."
Sources
The Strategic Role of 4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and nitrogen-rich heterocyclic scaffolds is a cornerstone of rational drug design. The compound 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline emerges as a molecule of significant interest, embodying key structural motifs that are highly sought after in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical properties, explores the rationale behind its synthesis, and delves into its potential applications within drug discovery programs. By examining the synergy between the fluorinated aniline backbone and the versatile 1,2,4-triazole ring, we aim to equip researchers and scientists with the foundational knowledge required to harness the potential of this valuable chemical entity.
Core Molecular Attributes
The foundational step in evaluating any compound for drug development is a precise understanding of its molecular formula and weight. These attributes are critical for all subsequent quantitative analyses, including reaction stoichiometry, formulation, and analytical characterization.
Molecular Formula and Weight
4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is a heterocyclic organic compound with the following key identifiers:
| Attribute | Value | Source |
| Molecular Formula | C₈H₇FN₄ | [1] |
| Molecular Weight | 178.17 g/mol | [1] |
| CAS Number | 1250515-32-2 | [1] |
The molecular formula, C₈H₇FN₄, indicates a structure composed of eight carbon atoms, seven hydrogen atoms, one fluorine atom, and four nitrogen atoms.[1][2] This composition points to a highly aromatic system rich in heteroatoms, a common feature in biologically active molecules.
The Architectural Logic: A Synthesis of Function
The structure of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is not a random assortment of atoms but a deliberate convergence of functionalities, each contributing to its overall chemical personality and potential biological activity. The molecule can be deconstructed into two primary pharmacophoric elements: the fluorinated aniline moiety and the 1,2,4-triazole ring.
Diagram: Key Pharmacophoric Components
Caption: Deconstruction of the core molecular structure.
The Fluorinated Aniline Backbone
The introduction of a fluorine atom onto an aromatic ring is a well-established strategy in medicinal chemistry.[3] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties without significantly increasing its steric bulk. In the context of the aniline scaffold, the fluorine atom at the 4-position is expected to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life in vivo.[4]
-
Modulate Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the aniline's amino group. This modulation is critical for controlling the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.
-
Increase Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.
The 1,2,4-Triazole Ring: A Versatile Pharmacophore
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This moiety is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[5] Its value stems from several key features:
-
Hydrogen Bonding Capability: The triazole ring possesses both hydrogen bond donor (the N-H proton) and acceptor (the other two nitrogen atoms) sites. This allows it to form multiple, specific interactions with biological targets like enzymes and receptors.[5]
-
Bioisosteric Replacement: The 1,2,4-triazole ring can act as a bioisostere for other functional groups, such as amides and esters.[5] This substitution can improve metabolic stability and other pharmacokinetic properties while retaining the necessary binding interactions.
-
Coordination and Aromatic Interactions: The nitrogen atoms can act as ligands for metal ions in metalloenzymes. Furthermore, the aromatic nature of the ring allows it to participate in π-π stacking interactions with aromatic residues in a protein's binding pocket.
Synthetic Pathways and Methodologies
The synthesis of substituted anilines and triazoles is well-documented in chemical literature. While a specific, published protocol for 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is not detailed here, a logical and established synthetic strategy can be proposed based on common organic chemistry reactions.
Proposed Retrosynthetic Analysis
A plausible approach involves the formation of the triazole ring onto a pre-functionalized aniline derivative.
Diagram: Proposed Synthetic Workflow
Caption: A potential multi-step synthesis pathway.
Experimental Protocol Outline
A generalized experimental workflow based on the principles of triazole synthesis from nitriles is as follows.[6]
Step 1: Synthesis of 2-Amino-5-fluorobenzonitrile
-
Reaction Setup: To a solution of 2-fluoro-5-nitrobenzonitrile in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder and an acid catalyst like ammonium chloride or hydrochloric acid.
-
Execution: Heat the reaction mixture under reflux for several hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, filter the reaction mixture to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or recrystallization.
Step 2: Formation of the 1,2,4-Triazole Ring
-
Amidrazone Formation: Treat the 2-amino-5-fluorobenzonitrile with hydrazine hydrate. This reaction forms an intermediate amidrazone.
-
Cyclization: React the crude amidrazone with an orthoester (e.g., triethyl orthoformate) or formic acid under heating. This step facilitates the cyclization and dehydration to form the 1,2,4-triazole ring.[6]
-
Purification: The final product, 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline, is then purified using standard techniques such as column chromatography on silica gel to yield the final, high-purity compound.
Applications in Drug Discovery and Development
The unique combination of a fluorinated aniline and a 1,2,4-triazole ring makes this compound a highly attractive building block for creating libraries of potential drug candidates. The core structure is found in molecules targeting a wide array of diseases.
-
Oncology: Many kinase inhibitors utilize aniline and triazole-like scaffolds to interact with the ATP-binding pocket of enzymes crucial for cancer cell proliferation. The specific substitution pattern of this molecule could offer novel interactions and selectivity profiles.
-
Infectious Diseases: The 1,2,4-triazole core is famously present in many antifungal agents (e.g., fluconazole) where it coordinates with the iron atom in the active site of lanosterol 14α-demethylase.[5] This scaffold could be elaborated to develop new antibacterial or antiviral agents.
-
Neurological Disorders: The ability of the triazole ring to modulate enzyme activity and receptor binding makes it a candidate for developing agents targeting CNS disorders.
Conclusion
4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline represents a convergence of well-validated medicinal chemistry strategies. Its defined molecular weight and formula provide the basis for its use in quantitative scientific endeavors. The synergy between the metabolically robust, lipophilic fluorinated aniline backbone and the versatile, hydrogen-bonding 1,2,4-triazole ring creates a powerful platform for generating novel small molecules with significant therapeutic potential. For researchers and drug development professionals, this compound is not merely a chemical reagent but a strategic starting point for the design and synthesis of next-generation therapeutics.
References
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PubChem. C8H7FN4 Compound Search. Available at: [Link]
-
Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]
-
de Oliveira, C.S., et al. (2018). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules. Available at: [Link]
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PubChem. Formaldehyde. Available at: [Link]
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Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available at: [Link]
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El-Damasy, D. A., et al. (2024). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]
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PubChem. Tetrafluoroethylene. Available at: [Link]
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Královićová, L., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]
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D'Andrea, A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]
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Arı, E., et al. (2022). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate. Available at: [Link]
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PubChem. Phenolphthalein. Available at: [Link]
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Scott, P. J. H. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Coupling of 4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline for Pharmaceutical Scaffolds
Abstract
This guide provides an in-depth analysis and detailed protocols for the strategic chemical coupling of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline, a key building block in modern medicinal chemistry. The unique electronic and structural characteristics of this molecule—a primary aniline nucleophile, an electron-withdrawing fluoro group, and a potentially coordinating triazole moiety—present distinct challenges and opportunities in synthesis. We will dissect the critical parameters for successful palladium-catalyzed cross-coupling reactions, focusing primarily on Buchwald-Hartwig amination for C-N bond formation. Additional methodologies, including Suzuki-Miyaura and Sonogashira couplings for C-C bond formation, are also discussed as diversification strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of complex molecular architectures.
Introduction: The Strategic Value of the Anilino-Triazole Scaffold
The 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline moiety is a privileged scaffold in drug discovery. The 1,2,4-triazole ring is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and improving metabolic stability.[1][2] The aniline nitrogen provides a reactive handle for introducing molecular diversity, while the fluorine atom can enhance binding affinity and modulate pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for derivatizing such anilines, allowing for the precise formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds under relatively mild conditions.[3][4][5]
This guide moves beyond simple procedural lists to explain the causal relationships between reagent selection and reaction outcomes, empowering chemists to troubleshoot and adapt these protocols for novel applications.
Core Methodology: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, connecting the primary amine of our substrate with various aryl or heteroaryl halides and pseudohalides.[6][7] The reaction's success is critically dependent on the interplay between the palladium catalyst, a sterically demanding phosphine ligand, and a non-nucleophilic base.
Mechanistic Considerations & Causality
The catalytic cycle, illustrated below, dictates our choice of reagents. The mechanism proceeds through several key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][8]
Expertise-Driven Reagent Choices:
-
Palladium Precatalyst: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern "precatalysts" such as XPhos Pd G3 are often superior. These are air-stable complexes that rapidly form the active monoligated Pd(0) species in solution, leading to more reliable reaction initiation and lower catalyst loadings.[8]
-
Ligand Selection: This is the most critical parameter. The aniline substrate is moderately electron-rich (despite the -F group), but the triazole nitrogens can potentially chelate and deactivate the palladium center. To overcome this, highly active, sterically bulky, and electron-rich biarylphosphine ligands are required.[8][9] Ligands like XPhos , RuPhos , or BrettPhos are excellent choices as their bulk favors the formation of the desired monoligated Pd(0) active species and accelerates the rate-limiting reductive elimination step.[9]
-
Base Selection: The base must be strong enough to deprotonate the coordinated amine but not nucleophilic enough to compete in side reactions. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for aniline couplings.[9] For sensitive substrates where NaOt-Bu may be too harsh, a weaker carbonate base like cesium carbonate (Cs₂CO₃) can be employed, often requiring slightly higher temperatures.[10][11]
-
Solvent: Aprotic, non-coordinating solvents are essential. Toluene and dioxane are standard choices as they effectively dissolve the reagents and are stable at the required reaction temperatures.[10][11] Anhydrous conditions are critical to prevent catalyst deactivation.
Protocol: Buchwald-Hartwig Coupling with a Representative Aryl Bromide
This protocol details the coupling of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline with 4-bromotoluene.
Materials:
-
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
XPhos (0.02 equiv, 2 mol% - optional, can improve catalyst stability)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the aniline)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline, 4-bromotoluene, NaOt-Bu, XPhos Pd G3, and XPhos ligand (if used).
-
Inerting: Seal the flask with a septum and purge the atmosphere by evacuating under high vacuum and backfilling with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aniline is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel.[12]
Condition Optimization Summary
The following table summarizes key parameters and their typical ranges for optimizing the Buchwald-Hartwig coupling of this substrate.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Pd Precatalyst | XPhos/RuPhos/BrettPhos Pd G3/G4 | Provides high activity and stability; G4 catalysts generate a more benign carbazole byproduct. |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates (e.g., aryl chlorides). Start with 2 mol%. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are essential to promote the catalytic cycle and prevent triazole inhibition.[8][9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu is generally most active.[9] Use Cs₂CO₃ for base-sensitive functional groups.[10] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and aprotic. Toluene is a robust, high-boiling point option.[9] |
| Temperature | 80-120 °C | Higher temperatures accelerate the reaction but can lead to degradation. 100-110 °C is a good starting point. |
| Coupling Partner | Ar-I > Ar-Br > Ar-OTf > Ar-Cl | Reactivity follows this trend. Aryl chlorides require more active catalyst systems (e.g., BrettPhos-based).[9] |
Diversification: C-C Bond Forming Reactions
To further diversify the core scaffold, the aniline can be pre-functionalized (e.g., via Sandmeyer reaction to install a bromide) and subsequently used in C-C bond-forming reactions.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound.[13][14]
-
Reaction: 5-Bromo-4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline (1.0 equiv) + Arylboronic Acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv, aqueous solution)
-
Solvent: Dioxane or DME/Water (e.g., 4:1 mixture)
-
Temperature: 90-100 °C
-
Rationale: The Suzuki reaction is highly tolerant of functional groups, including the primary aniline. The use of an aqueous base is standard and facilitates the crucial transmetalation step.[13]
Sonogashira Coupling Protocol
The Sonogashira coupling enables the installation of an alkyne moiety, a versatile functional group for further chemistry (e.g., "click" reactions).[15][16]
-
Reaction: 5-Bromo-4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline (1.0 equiv) + Terminal Alkyne (1.5 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Co-catalyst: Copper(I) Iodide (CuI) (4-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent)
-
Solvent: THF or DMF (if a different base is used)
-
Temperature: Room Temperature to 60 °C
-
Rationale: This copper-palladium dual catalytic system is the standard for Sonogashira couplings. The amine base is crucial for both quenching the H-X byproduct and facilitating the catalytic cycle.[16][17]
General Purification & Troubleshooting
Purification: Triazole-containing compounds are often polar and can exhibit poor peak shape on silica gel.
-
Tip 1: Use a solvent system with a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in methanol) to improve chromatography.
-
Tip 2: If the product is basic, an acidic workup can remove the aniline starting material, followed by basification and extraction of the product.
-
Tip 3: Recrystallization can be an effective purification method for solid products.[18][19]
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvent. | Use a fresh bottle of catalyst/ligand. Ensure rigorous exclusion of air and moisture. Use freshly distilled/anhydrous solvent. |
| Triazole inhibition of the catalyst. | Increase catalyst/ligand loading. Switch to a more active/bulky ligand like BrettPhos. | |
| Hydrodehalogenation | Presence of water; Base-promoted side reaction. | Ensure anhydrous conditions. Consider a weaker base (e.g., K₃PO₄). |
| Formation of Diarylamine | (For Buchwald-Hartwig) | This is less common with primary anilines but can occur. Ensure the aniline is not the limiting reagent. Use of bulky ligands often suppresses this.[20] |
Conclusion
The successful functionalization of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is readily achievable through modern palladium-catalyzed cross-coupling reactions. A judicious choice of a bulky, electron-rich biarylphosphine ligand in combination with a robust palladium precatalyst is paramount to overcoming potential challenges posed by the substrate's heterocyclic nature. The protocols and principles outlined herein provide a validated starting point for chemists to confidently employ this valuable building block in the synthesis of novel and complex molecules for pharmaceutical research.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(42), 14941–14943. Available at: [Link]
- Google Patents. (1981). US4269987A - Purification of triazoles.
-
Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Available at: [Link]
-
Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available at: [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Available at: [Link]
-
Takeda, S., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Aniline synthesis via C−N bond formation and dehydrogenative aromatization. Available at: [Link]
-
Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Available at: [Link]
-
Reddy, C. R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
L'Heureux, A., et al. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PMC. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Available at: [Link]
-
ResearchGate. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Kumar, K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]
-
Scott, C. J., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Available at: [Link]
-
Guo, D., et al. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Advanced Synthesis & Catalysis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Available at: [Link]
-
Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]
-
MDPI. (n.d.). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Available at: [Link]
-
MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. Available at: [Link]
-
Li, P., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Available at: [Link]
-
ResearchGate. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Available at: [Link]
-
PMC. (n.d.). (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one. Available at: [Link]
-
ResearchGate. (2015). An effective synthesis of (1Н-1,2,4-triazol-3-yl)furoxans. Available at: [Link]
-
Regulatory Affairs and Product Safety. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Available at: [Link]
-
PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Available at: [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. organic-synthesis.com [organic-synthesis.com]
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- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 19. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
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Application Notes and Protocols for the Derivatization of the Primary Amine in 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
Introduction: Strategic Modification of a Privileged Scaffold
The compound 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is a key building block in contemporary drug discovery, integrating several pharmacologically relevant motifs. The primary aromatic amine serves as a versatile synthetic handle for constructing a diverse array of derivatives, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry. The strategic derivatization of this primary amine is paramount for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of lead compounds.
This comprehensive guide provides detailed application notes and robust protocols for the derivatization of the primary amine in 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline. We will delve into three principal transformations: acylation, sulfonylation, and reductive amination. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and considerations for the specific electronic nature of the starting material. The presence of both a fluorine atom and a triazole ring introduces distinct electronic effects that influence the reactivity of the aniline, which will be a central theme throughout these protocols.
Chemical Reactivity Considerations
The primary amine in 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is situated on an aromatic ring bearing two electron-withdrawing groups: a fluorine atom at the 4-position and a 1,2,4-triazole moiety at the 3-position. These substituents decrease the electron density on the aniline nitrogen, thereby reducing its nucleophilicity compared to unsubstituted aniline.[1][2] This attenuated reactivity necessitates slightly more forcing reaction conditions or the use of highly reactive derivatizing agents to achieve efficient conversion.
I. Acylation: Formation of Amides
Acylation of the primary amine to form an amide is a fundamental transformation in drug development. Amides are generally more stable and less basic than their parent amines, which can be advantageous for oral bioavailability and target engagement.
Protocol 1: Acylation with an Acid Chloride
This protocol describes a general procedure for the acylation of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline using an acid chloride in the presence of a non-nucleophilic base.
Workflow for Acylation with an Acid Chloride
Caption: Workflow for the acylation of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline with an acid chloride.
Materials:
-
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
-
Acid chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization or column chromatography supplies
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline in anhydrous DCM.
-
Add 1.2 equivalents of TEA or DIPEA to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of the desired acid chloride in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-acylated product.
Protocol 2: Acylation with a Carboxylic Acid using a Coupling Agent
Materials:
-
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous dimethylformamide (DMF) or DCM
-
DIPEA
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline (1.0 equivalent) and DIPEA (1.5 equivalents) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the pure amide product.
II. Sulfonylation: Formation of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities. The sulfonylation of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline provides access to this important chemical space.
Protocol 3: Sulfonylation with a Sulfonyl Chloride
This protocol outlines the reaction of the aniline with a sulfonyl chloride in the presence of a base.
Workflow for Sulfonylation with a Sulfonyl Chloride
Caption: Workflow for the sulfonylation of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline.
Materials:
-
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
-
Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or DCM with TEA
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 1.0 equivalent of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of the sulfonyl chloride to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
III. Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and introducing alkyl or arylalkyl substituents to the primary amine. This two-step, one-pot process involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.
Protocol 4: Reductive Amination with an Aldehyde or Ketone
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of anilines.
Materials:
-
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or DCM
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory equipment for reaction, work-up, and purification
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline and 1.2 equivalents of the desired aldehyde or ketone in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add 1.5 equivalents of STAB portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
After completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired secondary amine.
Data Presentation: A Comparative Overview
| Derivatization Method | Reagents | Typical Reaction Time | Purification Method | Key Considerations |
| Acylation (Acid Chloride) | Acid Chloride, Base (TEA, DIPEA) | 2-4 hours | Recrystallization/Column Chromatography | Highly reactive, may require inert atmosphere. |
| Acylation (Coupling Agent) | Carboxylic Acid, EDC, HOBt | 12-24 hours | Column Chromatography | Milder conditions, suitable for sensitive substrates. |
| Sulfonylation | Sulfonyl Chloride, Pyridine | 4-16 hours | Recrystallization/Column Chromatography | Pyridine acts as both solvent and base. |
| Reductive Amination | Aldehyde/Ketone, STAB, Acetic Acid | 12-24 hours | Column Chromatography | Mild and selective reduction of the in-situ formed imine. |
Analytical Characterization
The successful derivatization of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the derivatized compound and confirm the regioselectivity of the reaction.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider increasing the reaction time or temperature (with caution, to avoid side reactions). The purity of reagents and solvents is also critical.
-
Incomplete Reactions: For the less nucleophilic 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline, using a slight excess of the derivatizing agent may be beneficial.
-
Purification Challenges: The presence of the triazole moiety may lead to products with different polarity profiles. A systematic screening of solvent systems for chromatography is recommended. For stubborn impurities, preparative HPLC may be necessary.[3]
References
-
Abd El-Ghani, E., & El-Gshared, A. S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Retrieved from [Link]
-
ChemistryViews. (2017). Mild Sulfonylation of Anilines. Retrieved from [Link]
-
Thieme. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Who we serve. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Retrieved from [Link]
-
MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. Retrieved from [Link]
-
Discussion Forum. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
ACS Publications. (2022). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
PMC. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. NIH. Retrieved from [Link]
-
ijarsct. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books. Retrieved from [Link]
-
PubMed. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]
-
ResearchGate. (n.d.). 1. Reaction of primary amine with OPA. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the derivatization of racemic primary amine 2 a (red.... Retrieved from [Link]
-
PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
PMC. (n.d.). (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one. Retrieved from [Link]
-
PubMed Central. (n.d.). (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]. Retrieved from [Link]
Sources
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. \Rightarrow Aniline and its derivatives | Filo [askfilo.com]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
An in-depth guide to improving the yield of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline synthesis, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in optimizing the synthesis of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline. We will focus on a common and effective synthetic pathway, addressing potential pitfalls and providing actionable solutions to maximize yield and purity.
Overview of the Synthetic Pathway
The synthesis of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is a multi-step process that requires careful control of reaction conditions. A widely adopted strategy involves the formation of a key amidine intermediate from an appropriately substituted aniline, followed by a cyclization reaction to construct the 1,2,4-triazole ring. This guide will focus on a two-step sequence starting from 3-amino-4-fluorobenzonitrile.
Caption: High-level workflow for the synthesis of the target aniline.
Frequently Asked Questions (FAQs)
Q1: What is the role of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the first step?
A1: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a highly reactive C1 synthon.[1][2] It efficiently converts primary aromatic amines into N,N-dimethylformamidine intermediates.[3] The reaction proceeds via nucleophilic attack of the aniline's amino group on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.[1][2] This intermediate is crucial as it contains the necessary carbon and nitrogen framework that, upon reaction with hydrazine, will form the triazole ring.
Q2: Why is hydrazine used in the cyclization step, and what are the safety precautions?
A2: Hydrazine (or its hydrate) provides the two adjacent nitrogen atoms required to complete the five-membered 1,2,4-triazole ring. The reaction involves the nucleophilic attack of hydrazine on the amidine carbon, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and aromatization to form the stable triazole ring. Hydrazine is a hazardous substance; it is corrosive, toxic, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid heating hydrazine directly, as it can be explosive.
Q3: Can other reagents be used for the cyclization step?
A3: Yes, while hydrazine is common, other hydrazine derivatives can be used, which can sometimes offer better control or lead to substituted triazoles. However, for the synthesis of an unsubstituted 1H-1,2,4-triazole, hydrazine hydrate is the most direct and cost-effective reagent. Alternative modern methods for 1,2,4-triazole synthesis exist, such as copper-catalyzed reactions of amides and nitriles, but these may require significant re-optimization for this specific substrate.[4][5]
Q4: What is the purpose of the acetic acid catalyst in the cyclization step?
A4: A catalytic amount of a weak acid like acetic acid is often used to facilitate the cyclization. It protonates the nitrogen of the amidine, making the carbon more electrophilic and susceptible to nucleophilic attack by hydrazine. This accelerates the rate of the initial addition step, which is often the rate-limiting step in the cyclization process. However, the amount must be carefully controlled, as strongly acidic conditions can lead to hydrolysis of the starting materials or intermediates.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or No Yield of the Amidine Intermediate (Step 1)
-
Problem: After reacting 3-amino-4-fluorobenzonitrile with DMF-DMA, TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
Possible Causes & Solutions:
-
Insufficient Temperature or Reaction Time: The formation of the formamidine from an aniline typically requires heat to drive the elimination of methanol.
-
Solution: Ensure the reaction temperature is maintained, typically between 80-120 °C. Monitor the reaction progress by TLC or LC-MS every hour. If the reaction stalls, consider increasing the temperature in 10 °C increments or extending the reaction time.
-
-
Reagent Quality: DMF-DMA is sensitive to moisture and can hydrolyze over time, reducing its reactivity.
-
Solution: Use a fresh bottle of DMF-DMA or distill the reagent before use. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[7]
-
-
Stoichiometry: While often used in excess as the solvent, if a co-solvent is used, an insufficient amount of DMF-DMA will lead to incomplete conversion.
-
Solution: Use DMF-DMA as the solvent or ensure at least 1.5-2.0 equivalents are used if a co-solvent is necessary.
-
-
Issue 2: Low Yield of the Final Product, 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline (Step 2)
-
Problem: The cyclization reaction results in a low yield of the desired triazole, with multiple spots on the TLC plate.
-
Possible Causes & Solutions:
-
Sub-optimal Temperature: High temperatures can lead to the decomposition of starting materials and the formation of complex byproducts.[6] Conversely, a temperature that is too low will result in an impractically slow reaction rate.
-
Solution: The optimal temperature for this cyclization is typically in the range of 100-140 °C. It is critical to perform a small-scale temperature optimization study. Use a controlled heating source like an oil bath for precise temperature management.[6]
-
-
Incorrect Stoichiometry: An incorrect ratio of hydrazine to the amidine intermediate can lead to incomplete reaction or side product formation.
-
Solution: Start with 1.1-1.2 equivalents of hydrazine hydrate relative to the amidine. A slight excess of hydrazine is often beneficial to drive the reaction to completion.[6]
-
-
Hydrolysis of Intermediates: The amidine intermediate can be susceptible to hydrolysis, especially if water is present and the reaction is heated for extended periods.
-
Solution: Use anhydrous solvents if possible (though hydrazine hydrate contains water). Ensure the reaction is protected from atmospheric moisture. The goal is to complete the cyclization as efficiently as possible to minimize contact time with water at high temperatures.
-
-
Issue 3: Presence of a Major Impurity with a Similar Mass to the Product
-
Problem: Mass spectrometry analysis shows a significant impurity with the same molecular weight as the desired 1,2,4-triazole product.
-
Possible Cause & Solution:
-
Formation of Isomeric Side Products: This is a classic issue in azole chemistry. The most likely isomeric byproduct is a 1,3,4-oxadiazole. This can arise if there is a competing cyclization pathway, though it is less common in this specific reaction scheme. More likely are regioisomers of the triazole if a substituted hydrazine were used. With unsubstituted hydrazine, the primary concern is incomplete reaction or degradation.
-
Confirmation: Isomers can be difficult to distinguish by MS alone. Use NMR spectroscopy to confirm the structure of the main product and identify impurities. The chemical shifts and coupling patterns for a 1,2,4-triazole ring are distinct.
-
Mitigation: Optimizing reaction conditions (temperature, catalyst, solvent) is the primary way to improve regioselectivity and minimize side reactions. A thorough optimization is crucial.[8]
-
-
Issue 4: Difficulty in Product Purification
-
Problem: The final product is difficult to isolate from the crude reaction mixture, resulting in low purity or significant product loss during purification.
-
Possible Causes & Solutions:
-
High Polarity of the Product: The presence of the aniline and triazole groups makes the final product quite polar, which can cause it to streak on silica gel columns or be difficult to extract.
-
Solution (Chromatography): Use a polar solvent system for column chromatography. A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective. Adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can help reduce tailing on the silica gel.
-
-
Formation of Tars/Baseline Material: High-temperature reactions can produce polymeric or tar-like substances that complicate purification.
-
Solution: Before attempting chromatography, try to remove baseline impurities. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate) and filter it through a small plug of silica gel or celite. This can remove highly polar or insoluble impurities.
-
-
Crystallization Issues: The product may not crystallize easily from common solvents.
-
Solution (Recrystallization): Experiment with a variety of solvent systems for recrystallization. Good starting points include ethanol/water, ethyl acetate/hexanes, or isopropanol. If the product oils out, try scratching the inside of the flask or adding a seed crystal.[8]
-
-
Experimental Protocols & Data
Protocol 1: Synthesis of N'-(5-cyano-2-fluorophenyl)-N,N-dimethylformimidamide (Intermediate)
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-amino-4-fluorobenzonitrile (1.0 eq).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the flask (can be used as the solvent, approx. 5-10 mL per gram of starting material).
-
Reaction: Heat the mixture to 100-110 °C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). The product spot should be less polar than the starting aniline.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the excess DMF-DMA under high vacuum to yield the crude amidine intermediate, which is often a solid or viscous oil and can be used in the next step without further purification.
Protocol 2: Synthesis of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline (Final Product)
-
Setup: To a round-bottom flask, add the crude amidine intermediate from the previous step (1.0 eq) and a solvent such as ethanol or n-butanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the amidine intermediate is consumed.
-
Work-up: Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified. A typical procedure involves partitioning the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is then purified by column chromatography or recrystallization as described in the troubleshooting section.
Table 1: Optimization Parameters for Cyclization (Step 2)
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Rationale for Change |
| Solvent | Ethanol | n-Butanol | Higher boiling point allows for a higher reaction temperature, increasing the rate. |
| Temperature | 80 °C (Reflux) | 115 °C (Reflux) | Increased temperature significantly shortens reaction time and drives it to completion. |
| Hydrazine (eq) | 1.05 | 1.2 | A slightly larger excess of hydrazine ensures complete conversion of the amidine intermediate. |
| Catalyst | None | Acetic Acid (0.1 eq) | Acid catalysis accelerates the nucleophilic addition of hydrazine to the amidine.[6] |
| Typical Yield | 40-50% | 75-85% | Optimized conditions minimize side reactions and improve conversion rate. |
Diagram: Troubleshooting Logic
Caption: A logical flowchart for diagnosing yield issues.
References
- Al-Zaydi, K. M. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827.
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines.
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982283. [Link]
-
Pathiraja, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- Ferreira Araujo, N., & Baptista Ferreira, S. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Liskon Biological. (2024). Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. Retrieved from [Link]
-
Ferreira Araujo, N., & Baptista Ferreira, S. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Semantic Scholar. [Link]
-
LookChem. (2023). What is the application and synthesis method of N,N-Dimethylformamide dimethyl acetal?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-fluoroaniline. Retrieved from [Link]
-
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
- 8. benchchem.com [benchchem.com]
purification methods for 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline impurities
This technical guide is structured as a Tier 3 Support Resource for process chemists and analytical scientists. It addresses the specific physicochemical challenges of purifying 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline , a polar, amphoteric intermediate often used in the synthesis of PARP and kinase inhibitors.[1][2]
Subject: Troubleshooting Impurity Removal in 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline Ticket Priority: High (Process Critical) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Compound Profile
The Challenge: Purifying 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is deceptively difficult due to its "Schizophrenic Polarity." [1][2]
-
Amphoteric Nature: The triazole ring is both a weak acid (
) and a weak base ( ), while the aniline is a weak base ( , lowered by the ortho-fluorine and triazole EWG effects).[2][3] -
Solubility Traps: It is moderately soluble in polar organics (DMSO, MeOH) but poorly soluble in non-polar solvents, leading to "oiling out" during standard recrystallizations.[2][3]
-
Tailing: The basic nitrogens interact strongly with residual silanols on silica, causing severe peak tailing and co-elution with impurities.[2]
Impurity Profile Matrix
| Impurity Type | Origin | Physicochemical Characteristic | Removal Strategy |
| Des-fluoro Analog | Over-reduction or starting material contamination | Nearly identical polarity; slightly different lipophilicity.[1][2] | High-efficiency RP-HPLC or fractional crystallization.[1][2] |
| Nitro-Precursor | Incomplete reduction of 4-fluoro-3-(triazolyl)nitrobenzene | Significantly less polar; UV active.[1][2] | Flash Chromatography (DCM/MeOH).[2][3] |
| Triazole Regioisomers | Non-specific cyclization (e.g., isomeric attachment) | Distinct H-bond donor/acceptor patterns.[2][3] | Selectivity tuning via pH-modified mobile phases.[1][2] |
| Palladium Residues | Suzuki/Buchwald coupling catalysts | Chelation-prone heavy metals.[1][2] | Thiol-functionalized silica scavengers.[1][2] |
| Aniline Oligomers | Air oxidation (azo/azoxy coupling) | Highly colored (yellow/orange); lipophilic.[2][3] | Filtration through activated carbon/Celite. |
Decision Logic: Purification Workflow
The following decision tree illustrates the recommended workflow based on crude purity and impurity types.
Figure 1: Strategic decision tree for selecting the appropriate purification module based on crude material state.
Troubleshooting Guides (FAQs)
Issue 1: "My compound trails badly on silica gel, and I can't separate the nitro-impurity."
Diagnosis:
The basic nitrogen atoms in the triazole and aniline are hydrogen-bonding with the acidic silanol groups (
Protocol B: Amine-Modified Flash Chromatography Standard silica is insufficient.[1][2] You must suppress silanol activity.[2][3]
-
Stationary Phase: Use Amino-functionalized silica (
-Silica) OR standard silica pre-treated with base.[1][2][4] -
Mobile Phase Modifier: If using standard silica, add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the mobile phase.[3][4] -
Recommended Gradient:
Issue 2: "I have a persistent impurity at RRT 0.95 (Des-fluoro) or RRT 1.05 (Regioisomer)."
Diagnosis: Structural isomers and des-fluoro analogs have almost identical polarity to the product.[1][2] Silica chromatography (based on polarity) will fail.[2][3] You need selectivity based on hydrophobicity or shape .
Protocol D: Orthogonal Recrystallization Recrystallization is superior to chromatography for structural isomers.[2]
-
Solvent System: Ethanol/Water (Green chemistry compliant) or Isopropyl Alcohol (IPA)/Heptane .[2][3][4]
-
Procedure:
-
Dissolve crude solid in minimal boiling Ethanol (
). -
Critical Step: If the solution is colored (orange/red), add 5 wt% Activated Carbon , stir for 10 mins, and filter hot through Celite.[2][3]
-
Slowly add hot Water (antisolvent) until persistent turbidity is observed (approx ratio 3:1 EtOH:Water).[2][3]
-
Allow to cool to Room Temp slowly (over 2 hours) with gentle stirring.
-
Chill to
for 1 hour before filtration.
-
-
Mechanism: The crystal lattice of the target molecule is specific. Impurities (like the des-fluoro analog) disrupt the lattice energy and are excluded into the mother liquor.[1]
Issue 3: "The product is colored (pink/brown) even after column chromatography."
Diagnosis: Anilines are notorious for "auto-oxidation."[1][2] Trace amounts of azo-dimers or quinone-imines have extremely high extinction coefficients—a tiny amount makes the whole batch look dirty.[1][2]
Protocol A: Acid-Base Swing (Chemical Wash) This utilizes the amphoteric nature to leave non-basic impurities behind.[1][3]
-
Dissolution: Dissolve crude in 1N HCl (Target pH < 1). The aniline and triazole will protonate, becoming water-soluble salts.[2]
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) x2.[3]
-
Precipitation: Cool the aqueous phase to
. Slowly adjust pH to ~8-9 using saturated or .[1][2] -
Collection: The off-white solid precipitates.[1] Filter and wash with cold water.
Advanced Analytical Method (UPLC/HPLC)[2][3]
To validate purity, generic gradients often fail.[2][3] Use this specialized method for polar amines.
Method Parameters:
-
Column: C18 with high pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).[2][3][4]
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).[2][3] High pH keeps the aniline neutral, improving peak shape.[2][3]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
Time (min) %B 0.0 5 10.0 60
Why this works: At low pH (formic acid), the triazole and aniline are protonated (
References & Grounding
-
Triazole Synthesis & Tautomerism:
-
Synthesis of Isomeric Impurities of Triazole-Based Drugs. (Discusses the formation and separation of des-fluoro and regioisomeric impurities in similar scaffolds like Voriconazole).
-
Source: [3]
-
-
Aniline Purification Methodologies:
-
Physicochemical Properties (pKa):
-
General Triazole Chemistry:
Disclaimer: The protocols provided above are based on general chemical principles applicable to fluorinated triazolyl anilines. Always perform a safety assessment (MSDS review) before handling fluorinated aromatics or hydrazine derivatives.
Sources
- 1. CAS 1609394-10-6: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3… [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline (C9H10N4) [pubchemlite.lcsb.uni.lu]
- 5. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. isres.org [isres.org]
- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Strategies for 4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
Role: Senior Application Scientist Subject: Troubleshooting Solubility & Handling of Talazoparib Intermediate (CAS: 1250515-32-2)[1][2]
Executive Summary: The "Brick Dust" Challenge
The compound 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is a critical intermediate in the synthesis of PARP inhibitors like Talazoparib.[1][2] Users frequently report "gumming," precipitation, or failure to dissolve in standard organic solvents (DCM, Toluene, cold Methanol).[1][2]
The Root Cause: This molecule exhibits "brick dust" properties—high melting point and low solubility—driven by a rigid crystal lattice. The 1,2,4-triazole ring acts as both a strong hydrogen bond donor (NH) and acceptor (N), creating an extensive intermolecular network with the aniline amine group.[1][2] To dissolve this compound, your solvent system must possess enough energy (thermodynamic capability) to break these lattice interactions.[1][2]
Solvent Compatibility Matrix
The following data summarizes solubility behavior observed in process chemistry workflows (e.g., recrystallization, coupling reactions).
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | Recommended for Reactions. Dissolves readily at RT.[1][2] Hard to remove; requires aqueous workup.[1] |
| Polar Protic | Methanol, Ethanol | Poor to Moderate | Recrystallization Only. Soluble at reflux; precipitates upon cooling (key purification method).[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Soluble only with heat or high dilution.[1][2] Good for extraction if combined with brine.[1] |
| Chlorinated | DCM, Chloroform | Poor | Not recommended.[2] Often forms gums or suspensions.[1] |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Antisolvents.[2] Use these to force precipitation.[1] |
| Aqueous | Water | Insoluble | Precipitates immediately.[1] Soluble only at pH < 2 (as HCl salt).[1][2] |
Visualizing the Solubilization Strategy
The following decision tree guides you through solvent selection based on your specific experimental goal.
Figure 1: Decision matrix for solvent selection based on experimental intent. High-polarity aprotic solvents are required for homogeneity, while protic solvents are used for purification via precipitation.[1][2]
Troubleshooting Protocols
Scenario A: "My reaction mixture is a slurry/suspension."
Context: Standard nucleophilic substitutions or Buchwald couplings in Toluene or Dioxane often fail because the starting material remains solid. Protocol:
-
Switch Solvent: Replace Toluene with DMAc (Dimethylacetamide) or NMP .[1] These have high boiling points and disrupt the triazole H-bonds.[1][2]
-
Concentration Limit: Maintain concentration below 0.5 M. Above this, even polar solvents may struggle without heat.[1]
-
Temperature: Heat to >50°C. The lattice energy barrier is significant; thermal energy is required to initiate dissolution.
Scenario B: "The compound gums up during extraction."
Context: After a reaction in DMF/DMSO, adding water causes the product to form a sticky oil instead of a precipitate. Protocol:
-
The "Slow-Drop" Technique: Do not dump water into the reaction.[1] Instead, dilute the reaction mixture with Ethyl Acetate (EtOAc) first (Ratio 1:1).[1][2]
-
Wash: Wash the EtOAc/DMF layer with 5% LiCl (aqueous) or Brine.[1] The LiCl helps pull the DMF into the aqueous layer while keeping the organic product in EtOAc.
-
Drying: Dry over Na₂SO₄. Do not use MgSO₄ as the triazole can coordinate to Magnesium, leading to loss of yield.
Scenario C: "LCMS peaks are tailing or splitting."
Context: The triazole ring can tautomerize (1H vs 2H), and the aniline is basic, leading to poor peak shape in neutral mobile phases.[1][2] Protocol:
-
Mobile Phase: You must use an acidic modifier.[1] Use 0.1% Formic Acid or 0.05% TFA .[1]
-
Mechanism: Acidification protonates the basic nitrogen (protonated form is more soluble in the aqueous phase of the gradient) and locks the tautomer state, sharpening the peak.[1]
Frequently Asked Questions (FAQs)
Q: Can I use chlorinated solvents like DCM for column chromatography? A: Avoid pure DCM. This compound has very poor solubility in DCM.[1] For silica purification, use a gradient of DCM:Methanol (95:5 to 90:10) .[1][2] The methanol is essential to drag the polar triazole through the silica.
Q: Why does the melting point vary so much in literature (160°C vs >300°C)? A: This is likely due to salt formation .[1] The free base melts/decomposes around 160–180°C range (depending on purity), but the HCl or Tosylate salt (often used in Talazoparib synthesis) has a melting point >300°C. Ensure you know if you are handling the free base or a salt.[1][2]
Q: Is the compound air-sensitive? A: The aniline moiety is susceptible to oxidation over time, turning the solid brown.[1][2] Store under Nitrogen/Argon at -20°C. However, the solubility issues are physical, not a result of degradation.[1][2]
References
-
Wang, B., et al. (2016).[1][2][3] Discovery and Characterization of Talazoparib (BMN 673), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor.[1][2][3] Journal of Medicinal Chemistry, 59(1), 335-357.[1][2][3] [1][2]
-
BioMarin Pharmaceutical Inc. (2015).[1][3] Process for the preparation of triazole intermediates. World Intellectual Property Organization, WO 2015/069851.[2]
-
Guangzhou Bio Blue Technology Co. (2017).[1] Synthesis of PARP inhibitor Talazoparib.[1][3][4] World Intellectual Property Organization, WO 2017/215166.[2]
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 46843432 (Talazoparib Intermediate). [1][2]
Sources
- 1. (S)-1-((1-(2-[18F]Fluoroethyl)-1H-[1,2,3]-triazol-4-yl)methyl)-5-(2-4-difluorophenoxymethyl-pyrrolidine-1-sulfonyl)isatin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medkoo.com [medkoo.com]
- 4. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
